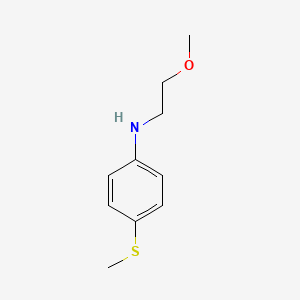

N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-methylsulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-12-8-7-11-9-3-5-10(13-2)6-4-9/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOROAEHJANPGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Methoxyethyl 4 Methylsulfanyl Aniline

Novel Catalytic Approaches for the Synthesis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline

Catalysis offers efficient and selective pathways for C-N bond formation, minimizing waste and improving reaction conditions compared to classical methods. acs.org

Transition Metal-Catalyzed Coupling Reactions in this compound Formation

Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis of arylamines. chemrxiv.org The Buchwald-Hartwig amination is a powerful and versatile method for constructing C(sp²)-N bonds from aryl halides and amines. wikipedia.orgacsgcipr.org

A proposed Buchwald-Hartwig approach to synthesize this compound would involve the cross-coupling of 4-bromo-1-(methylsulfanyl)benzene with 2-methoxyethylamine. This reaction is typically catalyzed by a palladium(0) complex, which is generated in situ or used as a pre-formed catalyst, in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.org Sterically hindered phosphine ligands are often employed to facilitate the reaction. epa.gov The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. The thioether group on the aryl halide is generally well-tolerated under these conditions. wikipedia.org

Table 1: Proposed Buchwald-Hartwig Amination Conditions

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Aryl Halide | 4-bromo-1-(methylsulfanyl)benzene | Commercially available precursor. |

| Amine | 2-methoxyethylamine | Introduces the N-(2-methoxyethyl) group. |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common palladium precursors for generating the active Pd(0) catalyst. libretexts.org |

| Ligand | XPhos, SPhos, or BINAP | Bulky electron-rich phosphine ligands that promote oxidative addition and reductive elimination steps. wikipedia.org |

| Base | NaOt-Bu or K₃PO₄ | Strong, non-nucleophilic base required to deprotonate the amine. libretexts.org |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents common for this coupling reaction. acsgcipr.org |

| Temperature | 80-110 °C | Typical temperature range to ensure a reasonable reaction rate. |

Another relevant transition-metal catalyzed approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.gov In this strategy, an earth-abundant metal catalyst, such as manganese or nickel, facilitates the N-alkylation of an amine using an alcohol, producing only water as a byproduct. nih.govresearchgate.net A plausible pathway would involve the reaction of 4-(methylsulfanyl)aniline with 2-methoxyethanol (B45455). The catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes reductive amination with the aniline (B41778), utilizing the "borrowed" hydrogen for the final reduction step. researchgate.net This method is highly atom-economical and aligns with green chemistry principles. nih.gov

Organocatalytic Strategies for Enhancing this compound Synthesis Efficiency

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for synthesis. While less common for direct N-alkylation of anilines with alkyl halides, organocatalytic methods could be envisioned. For instance, a Brønsted acid catalyst could be used to activate a suitable electrophile or to catalyze reactions involving N-alkyl anilines under metal- and solvent-free conditions. rsc.orgrsc.org Research in this area is expanding, offering potential for more sustainable and cost-effective synthetic routes in the future.

Biocatalytic Pathways Towards this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions, making it an exceptionally green approach. nih.govnih.gov Enzymes like transaminases (ATAs) are particularly relevant for amine synthesis. mdpi.com

A potential biocatalytic route to the target molecule could involve a reductive amination pathway. An engineered imine reductase (IRED) or an amine dehydrogenase (AmDH) could catalyze the reaction between a suitable keto-precursor, such as (4-(methylsulfanyl)phenyl)glyoxylic acid followed by decarboxylation, and 2-methoxyethylamine. Alternatively, a transaminase could be used to transfer an amino group to a ketone substrate, followed by further functionalization. nih.gov While requiring significant enzyme discovery and engineering, biocatalysis offers a highly sustainable and specific manufacturing route, avoiding harsh reagents and metal catalysts. researchgate.netacs.orgresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org This is particularly relevant in pharmaceutical and fine chemical synthesis.

Solvent-Free and Water-Mediated Syntheses of this compound

One of the core principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. gctlc.org Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While many organic reactions are not compatible with water, specific catalyst systems have been developed to facilitate N-alkylation in aqueous media. semanticscholar.orgresearchgate.net High-frequency ultrasound has also been shown to induce catalyst-free reactions of aniline derivatives in water. rsc.org

Solvent-free, or neat, reaction conditions represent another highly green alternative. mdpi.com These reactions, often facilitated by grinding (mechanochemistry) or heating a mixture of reactants, can lead to reduced waste, lower energy consumption, and simpler purification procedures. rsc.orgnih.gov A plausible solvent-free approach for synthesizing this compound could involve heating a mixture of 4-(methylsulfanyl)aniline and a 2-methoxyethylating agent, potentially with a solid-supported catalyst.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Approach (e.g., Sₙ2) | Green Approach (e.g., Water-Mediated) |

|---|---|---|

| Solvent | Toluene, DMF, Acetonitrile (B52724) | Water or Solvent-Free |

| Catalyst | None or Stoichiometric Base | Phase-transfer catalyst or specialized water-soluble ligand |

| Waste | Organic solvent waste, salt byproducts | Minimal aqueous waste, easily separable products |

| Energy | Often requires heating to high temperatures | Potentially lower energy input, especially with sonication rsc.org |

| Safety | Flammable, toxic organic solvents | Significantly improved safety profile |

Sustainable Reagent Design for this compound Production

The sustainability of a synthesis also depends on the origin of its starting materials. The principle of using renewable feedstocks encourages the development of reagents derived from biological sources rather than petrochemicals. For the synthesis of this compound, this could involve sourcing the 2-methoxyethanol precursor from bio-based ethylene (B1197577) glycol. 2-Methoxyethanol itself is a widely used solvent and chemical intermediate. wikipedia.orgnih.govdcceew.gov.auchemicalbook.com While challenges exist in separating it from water due to azeotrope formation, methods like extractive distillation are established. google.com As biorefinery technologies advance, the production of key building blocks like ethylene and its derivatives from biomass will become more economically viable, further enhancing the green credentials of syntheses that utilize them.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information detailing the synthesis of the compound “this compound”. Consequently, data regarding advanced synthetic methodologies, including flow chemistry, continuous processing, and specific optimization of reaction conditions for this particular molecule, are not available.

The synthesis of this compound would likely involve the N-alkylation of 4-(methylsulfanyl)aniline with a 2-methoxyethylating agent, such as 2-methoxyethyl bromide or a related derivative. While general principles of N-alkylation of anilines are well-established, specific experimental data, kinetic studies, and optimization parameters for the target molecule have not been published in the accessible literature.

Therefore, it is not possible to provide the detailed, data-driven article as requested within the strict confines of the provided outline, as doing so would require speculation beyond published and verifiable scientific findings.

Theoretical and Computational Investigations of N 2 Methoxyethyl 4 Methylsulfanyl Aniline

Quantum Chemical Studies on the Electronic Structure of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods would elucidate the electron distribution, orbital energies, and other electronic characteristics of this compound.

Density Functional Theory (DFT) Applications for this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic properties.

Hypothetical Data from DFT Calculations:

| Property | Hypothetical Value |

| Total Energy | [Value in Hartrees] |

| Dipole Moment | [Value in Debye] |

| Mulliken Atomic Charges | [List of charges on key atoms] |

| HOMO Energy | [Value in eV] |

| LUMO Energy | [Value in eV] |

| HOMO-LUMO Gap | [Value in eV] |

This table represents the type of data that would be generated from DFT calculations but is not based on actual research for the specified compound.

Molecular Modeling and Conformational Analysis of this compound

The flexibility of the N-(2-methoxyethyl) and 4-(methylsulfanyl) groups suggests that this compound can exist in multiple conformations. Molecular modeling techniques would be employed to identify the most stable conformers and the energy barriers between them. This would involve a systematic search of the potential energy surface.

Hypothetical Conformational Analysis Data:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| 1 (Global Minimum) | 0.00 | [Values for key torsions] |

| 2 | [Value > 0] | [Values for key torsions] |

| 3 | [Value > 0] | [Values for key torsions] |

This table illustrates the expected output of a conformational analysis. The values are purely illustrative.

Prediction of Reactivity and Reaction Pathways for this compound

Understanding the reactivity of a molecule is crucial for predicting its chemical behavior. Computational methods can provide valuable insights into where and how a molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory Applied to this compound Reactions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The distribution and energy of the HOMO would indicate the likely sites for electrophilic attack, while the LUMO would suggest the sites for nucleophilic attack.

Transition State Theory and Reaction Coordinate Analysis for this compound

To study a specific chemical reaction involving this compound, Transition State Theory (TST) would be applied. This involves locating the transition state structure on the potential energy surface and calculating the activation energy. A reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, would confirm that the identified transition state connects the reactants and products. These calculations are essential for understanding the kinetics and mechanism of a reaction.

Intermolecular Interactions and Solvent Effects on this compound

The intermolecular interactions of this compound are governed by the presence of several functional groups that can participate in hydrogen bonding and other non-covalent interactions. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group (-OCH₃) and the nitrogen atom can act as hydrogen bond acceptors. The sulfur atom of the methylsulfanyl group (-SCH₃) can also participate in weaker intermolecular interactions.

Computational studies on similar aniline (B41778) derivatives have utilized methods such as Quantum Theory of Atoms in Molecules (QTAIM) to analyze electron density and characterize intermolecular interactions. For related compounds, topological analysis of electron density at bond critical points helps in understanding the nature and strength of these interactions. Covalent bonds are typically characterized by a large electron density (ρ(r)) and a negative Laplacian (∇²ρ(r)), whereas ionic bonds, hydrogen bonds, and van der Waals interactions show lower ρ(r) and a positive Laplacian. mdpi.com

The surrounding solvent environment is expected to have a significant impact on the conformation and electronic properties of this compound. In polar protic solvents, such as water or methanol, the molecule can form strong hydrogen bonds with solvent molecules. The secondary amine group is a primary site for such interactions.

In polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO), specific solvation can occur. mdpi.com For instance, studies on analogues have shown that the chemical shift of NH₂ groups can be significantly influenced by specific solvation with DMSO molecules. mdpi.com Non-specific solvation effects in different solvents can be computationally modeled using polarized continuum models. mdpi.com The choice of solvent can influence the electronic absorption spectra of aniline derivatives, a phenomenon known as solvatochromism. researchgate.net

An illustrative representation of the potential intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

| Hydrogen Bond | N-H | O (methoxy) | 3-7 |

| Hydrogen Bond | N-H | N (aniline) | 2-5 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 1-3 |

| C-H···π | C-H | Phenyl Ring | 0.5-2 |

Note: The estimated energy values are typical ranges for such interactions and are not specific experimental values for this compound.

Computational Design of this compound Derivatives with Targeted Properties

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are valuable tools for the rational design of this compound derivatives with specific, targeted properties. nih.govmdpi.com By systematically modifying the parent structure and calculating various molecular descriptors, it is possible to build predictive models that correlate these descriptors with a desired biological activity or physicochemical property.

For instance, if the goal is to enhance a particular biological activity, such as enzyme inhibition, derivatives can be designed by introducing various substituents at different positions on the aniline ring or the side chain. The selection of these substituents can be guided by their electronic and steric properties.

A hypothetical QSAR study for designing derivatives of this compound with enhanced inhibitory activity against a target protein could involve the following steps:

Generation of a virtual library of derivatives: This would involve in silico modifications of the parent compound, such as introducing electron-withdrawing or electron-donating groups at various positions on the phenyl ring.

Calculation of molecular descriptors: For each derivative, a range of descriptors would be calculated, including electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and lipophilic (e.g., logP) parameters.

Development of a QSAR model: Using statistical methods like partial least squares (PLS), a relationship between the calculated descriptors and the biological activity (which would need to be determined experimentally for a training set of compounds) would be established. researchgate.net

Prediction of activity for new derivatives: The developed QSAR model could then be used to predict the activity of new, untested derivatives, allowing for the prioritization of compounds for synthesis and testing.

An example of potential modifications and their predicted effects on a hypothetical biological activity is presented in the table below.

| Derivative | Modification | Predicted Effect on Activity | Rationale |

| 1 | Addition of a nitro group at the ortho position | Decrease | Introduction of a bulky, electron-withdrawing group may cause steric hindrance and unfavorable electronic interactions with the target. |

| 2 | Replacement of the methylsulfanyl group with a trifluoromethyl group | Increase | The trifluoromethyl group is a strong electron-withdrawing group that could enhance binding affinity through favorable electronic interactions. |

| 3 | Addition of a hydroxyl group to the phenyl ring | Increase | The hydroxyl group can act as a hydrogen bond donor, potentially forming an additional interaction with the target protein. |

Note: The predicted effects are hypothetical and would need to be validated through experimental testing.

The design of novel derivatives can also be guided by molecular docking studies, which can predict the binding mode and affinity of a ligand to a biological target. This approach, combined with QSAR, provides a powerful platform for the in silico design of this compound derivatives with tailored properties for various applications.

Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of N 2 Methoxyethyl 4 Methylsulfanyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques Applied to N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For a definitive structural assignment of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential. Based on analogous compounds, predicted chemical shifts can provide a framework for analysis. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -S-CH₃ | ~2.40 (s, 3H) | ~18.0 |

| -NH-CH₂- | ~3.30 (t, 2H) | ~45.0 |

| -CH₂-O- | ~3.60 (t, 2H) | ~70.0 |

| -O-CH₃ | ~3.35 (s, 3H) | ~59.0 |

| Aromatic H (ortho to NH) | ~6.60 (d, 2H) | ~113.0 |

| Aromatic H (ortho to SCH₃) | ~7.20 (d, 2H) | ~130.0 |

| Aromatic C (ipso to NH) | - | ~148.0 |

| Aromatic C (ipso to SCH₃) | - | ~125.0 |

Advanced 2D NMR Experiments for Structural Elucidation of this compound

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, a key correlation would be observed between the methylene (B1212753) protons of the methoxyethyl group (-NH-CH₂ -CH₂ -O-), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would be used to definitively assign each carbon signal to its attached proton(s). For instance, the proton signal at ~2.40 ppm would correlate with the carbon signal at ~18.0 ppm, confirming the assignment of the methylsulfanyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the molecular skeleton. Key HMBC correlations would include the correlation from the N-H proton to the adjacent methylene carbon and the ipso-carbon of the aniline (B41778) ring, as well as from the methylsulfanyl protons to the ipso-carbon of the aniline ring.

Solid-State NMR Spectroscopy for this compound Characterization

Solid-State NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ssNMR could be employed to:

Characterize its crystalline form and identify the presence of different polymorphs.

Study intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state.

Analyze the conformation of the flexible methoxyethyl side chain within the crystal lattice.

Mass Spectrometry (MS) Methodologies for this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy, allowing for the determination of the precise elemental composition of a molecule. For this compound (molecular formula C₁₀H₁₅NOS), the theoretical monoisotopic mass can be calculated.

Theoretical Mass Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NOS |

| Theoretical Monoisotopic Mass | 197.0874 Da |

| Theoretical Molecular Weight | 197.30 g/mol |

An experimental HRMS measurement yielding a mass very close to the calculated value (typically within 5 ppm) would confirm the elemental formula of the compound. nih.gov

Fragmentation Pattern Analysis of this compound via MS/MS

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, often the molecular ion M⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions (product ions) provides valuable structural information. The fragmentation of this compound would likely proceed through several key pathways.

Predicted MS/MS Fragmentation

| Predicted Fragment (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|

| 197 | - | [M]⁺ (Molecular Ion) |

| 182 | •CH₃ | Loss of a methyl radical from the sulfur atom |

| 138 | •CH₂OCH₃ | Cleavage of the C-N bond, loss of the methoxyethyl radical |

| 124 | C₃H₇O (methoxyethyl group) | Benzylic cleavage |

| 59 | C₇H₈NS | [CH₂CH₂OCH₃]⁺ fragment |

Infrared (IR) and Raman Spectroscopy Techniques for this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. researchgate.netnist.gov Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. The two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. chemicalbook.comresearchgate.net

For this compound, characteristic vibrational frequencies can be predicted for its key functional groups. nih.govresearchgate.netspectrabase.com

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| N-H (secondary amine) | Stretching | 3350 - 3450 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR/Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR/Raman |

| Aromatic C=C | Stretching | 1500 - 1600 | IR/Raman |

| N-H | Bending | 1550 - 1650 | IR |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 | IR |

| C-N | Stretching | 1250 - 1350 | IR |

| C-S (thioether) | Stretching | 600 - 800 | Raman |

The N-H stretch would appear as a single, relatively sharp band in the IR spectrum, characteristic of a secondary amine. The aromatic C=C stretching vibrations would give rise to a series of bands in the 1500-1600 cm⁻¹ region. The strong C-O-C stretching of the ether linkage would be a prominent feature in the fingerprint region of the IR spectrum. Raman spectroscopy would be particularly useful for observing the C-S bond and the symmetric vibrations of the aromatic ring.

Vibrational Mode Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding of this compound. By analyzing the vibrational modes, characteristic functional groups and their chemical environments can be identified. The vibrational spectrum of this molecule is complex, with contributions from the aniline core, the N-(2-methoxyethyl) substituent, and the 4-(methylsulfanyl) group.

The interpretation of the vibrational spectra is based on the characteristic frequencies of specific bonds and functional groups. For instance, the N-H stretching vibration of the secondary amine typically appears in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxyethyl and methylsulfanyl groups are found just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage and the C-S stretching of the thioether are also key spectral features. Aromatic C=C stretching vibrations generally occur in the 1450-1600 cm⁻¹ region. nih.govmdpi.comresearchgate.net

A detailed assignment of the principal vibrational modes for this compound, based on typical frequency ranges for similar organic molecules, is presented in the following table.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3350 - 3450 |

| Aromatic C-H Stretch | Benzene Ring | 3010 - 3100 |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 2980 |

| C=C Stretch | Aromatic Ring | 1580 - 1610, 1470 - 1520 |

| C-N Stretch | Aromatic Amine | 1250 - 1340 |

| Asymmetric C-O-C Stretch | Ether | 1200 - 1275 |

| Symmetric C-O-C Stretch | Ether | 1020 - 1075 |

| C-S Stretch | Thioether | 650 - 750 |

Chromatographic Separation and Purification Techniques for this compound

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

The development of a robust HPLC method is critical for the routine analysis and quality control of this compound. A reversed-phase HPLC method is generally suitable for a compound of this polarity. The method development process involves optimizing several parameters, including the stationary phase, mobile phase composition, flow rate, and detection wavelength.

A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of organic molecules. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient or isocratic elution profile is optimized to achieve good resolution of the target compound from any impurities. UV detection is commonly employed for aniline derivatives, with the detection wavelength selected based on the compound's UV absorbance maxima. researchgate.netnih.gov

A proposed set of HPLC parameters for the analysis of this compound is outlined below.

| Parameter | Condition |

| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: Acetonitrile, B: 0.1% Formic acid in Water |

| Gradient | 30% A to 90% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Purity Assessment

GC-MS is a highly sensitive and selective technique for the purity assessment of volatile and thermally stable compounds like this compound. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In GC, the compound is vaporized and separated on a capillary column. The choice of the column's stationary phase is crucial for achieving the desired separation. A non-polar or medium-polarity column, such as one with a phenyl-arylene polymer phase, is often suitable for aniline derivatives. epa.gov The temperature program of the GC oven is optimized to ensure efficient separation of the analyte from any potential impurities.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a unique fingerprint for the compound, allowing for its unambiguous identification. The total ion chromatogram can be used to determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks. nih.govnih.gov

The following table summarizes a potential GC-MS method for the purity assessment of this compound.

| Parameter | Condition |

| GC Column | Fused silica (B1680970) capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40 - 450 m/z |

| Transfer Line Temp | 280 °C |

Role of N 2 Methoxyethyl 4 Methylsulfanyl Aniline As a Versatile Synthetic Building Block

Derivatization Strategies Utilizing N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline

The chemical reactivity of this compound can be harnessed through various derivatization strategies, primarily targeting the aromatic ring and the aniline (B41778) nitrogen.

Electrophilic Aromatic Substitution Reactions of this compound

The aniline moiety in this compound is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions relative to the amino group. The presence of the methylsulfanyl group at the para position, however, channels incoming electrophiles to the positions ortho to the amino group. This predictable reactivity is crucial for the regioselective synthesis of more complex aniline derivatives.

Common electrophilic aromatic substitution reactions applicable to activated anilines include halogenation, nitration, and sulfonation. For instance, bromination of similar aniline derivatives often proceeds readily, yielding di- or tri-substituted products. To achieve mono-substitution, the reactivity of the amino group can be modulated by converting it into an amide, which is a less potent activating group. This strategy allows for more controlled electrophilic substitution.

| Electrophilic Reagent | Expected Product(s) | Reaction Conditions |

| Br₂ | 2,6-Dibromo-N-(2-methoxyethyl)-4-(methylsulfanyl)aniline | Typically in a polar solvent |

| HNO₃/H₂SO₄ | 2-Nitro-N-(2-methoxyethyl)-4-(methylsulfanyl)aniline | Controlled temperature |

| SO₃/H₂SO₄ | 2-Amino-3-(methylsulfanyl)-5-(N-(2-methoxyethyl)amino)benzenesulfonic acid | Fuming sulfuric acid |

This table represents expected reactivity based on general principles of electrophilic aromatic substitution on substituted anilines. Specific experimental data for this compound is not widely available in the cited literature.

Nucleophilic Reactions at the Aniline Nitrogen of this compound

The lone pair of electrons on the aniline nitrogen of this compound imparts nucleophilic character, allowing it to participate in a variety of reactions. These include alkylation, acylation, and condensation reactions.

Alkylation of the nitrogen atom can introduce further diversity into the molecule. Acylation, typically with acid chlorides or anhydrides, is a common strategy to form amides. This transformation is not only a means of protecting the amino group but also a route to synthesizing compounds with potential biological activity. Condensation reactions with aldehydes and ketones can yield Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic compounds.

Application of this compound in the Synthesis of Complex Organic Architectures

The unique structural features of this compound make it a valuable precursor for the synthesis of more elaborate and functionally rich organic molecules, including heterocyclic compounds and diverse molecular scaffolds.

Precursor in Heterocyclic Compound Synthesis Involving this compound

Aniline derivatives are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. While specific examples involving this compound are not extensively documented, its structural motifs suggest its potential utility in constructing various heterocyclic rings. For example, the aniline nitrogen can act as a nucleophile in cyclization reactions to form five-, six-, or seven-membered rings.

The presence of the methoxyethyl and methylsulfanyl groups can influence the properties and reactivity of the resulting heterocyclic systems, potentially leading to novel compounds with interesting biological or material properties.

Role in Multi-Component Reactions (MCRs) for Diverse Molecular Scaffolds Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. Anilines are frequently employed as one of the key components in various MCRs.

This compound, with its reactive amino group, is a suitable candidate for participation in well-known MCRs such as the Ugi and Mannich reactions. The incorporation of this specific aniline derivative into MCRs would lead to the generation of libraries of complex molecules with a high degree of structural diversity, driven by the varied inputs for the other components of the reaction. These scaffolds can then be explored for various applications, including drug discovery and materials science.

| Multi-Component Reaction | Key Reactants | Resulting Scaffold |

| Ugi Reaction | This compound, an aldehyde, a carboxylic acid, an isocyanide | α-Acylamino carboxamide |

| Mannich Reaction | This compound, an aldehyde, a C-H acidic compound | β-Amino carbonyl compound |

This table illustrates the potential application of this compound in common MCRs based on the known reactivity of anilines.

Ligand and Catalyst Development Incorporating this compound Scaffolds

The development of novel ligands for catalysis is a cornerstone of modern synthetic chemistry. The structure of this compound, with its multiple heteroatoms (nitrogen, sulfur, and oxygen), provides several potential coordination sites for metal ions.

By strategically modifying the this compound scaffold, for example, through the introduction of additional donor groups via reactions at the aniline nitrogen or the aromatic ring, new multidentate ligands can be synthesized. These ligands can then be complexed with various transition metals to generate catalysts for a range of organic transformations. The electronic and steric properties of the ligand, influenced by the methoxyethyl and methylsulfanyl groups, can play a crucial role in tuning the activity and selectivity of the resulting metal complex. While the specific application of this compound in catalysis is an area ripe for exploration, the fundamental structural features suggest significant potential.

Mechanistic Studies on Reactions Involving N 2 Methoxyethyl 4 Methylsulfanyl Aniline

Detailed Kinetic Studies of Reactions with N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline

Kinetic studies are fundamental to elucidating reaction mechanisms, providing insights into reaction rates, orders, and the influence of various parameters such as reactant concentrations, temperature, and catalysts. For reactions involving this compound, kinetic data would be crucial in determining the step-by-step process of bond formation and cleavage. Based on studies of other substituted anilines, several key reaction types can be considered.

A hypothetical kinetic study on the bromination of this compound might yield data similar to that observed for other activated anilines. The reaction rate would be expected to show a first-order dependence on both the aniline (B41778) and bromine concentrations under specific conditions.

Interactive Data Table: Hypothetical Kinetic Data for the Bromination of an Aniline Derivative

| Experiment | [Aniline Derivative] (M) | [Br2] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.1 x 10⁻⁴ |

Note: This data is illustrative and based on typical kinetic profiles for electrophilic aromatic substitution of anilines.

Oxidation Reactions: The oxidation of anilines can proceed through various mechanisms, often involving the formation of radical cations. Kinetic studies on the oxidation of meta-substituted anilines by reagents like tetrabutylammoniumbromochromate have shown pseudo-first-order kinetics with respect to the oxidant when the aniline is in excess. orientjchem.org The reaction rates are influenced by the solvent polarity and the nature of the substituents on the aniline ring. orientjchem.org For this compound, the sulfur atom is also susceptible to oxidation, which would add complexity to the kinetic analysis.

N-Dealkylation: The N-(2-methoxyethyl) group can be cleaved under certain conditions. Mechanistic studies on the N-dealkylation of tertiary amines often point to an initial single-electron transfer to a catalyst, followed by C-H bond cleavage. acs.orgnih.gov Kinetic investigations would help to determine the rate-determining step in such a process for this compound.

Isotopic Labeling Experiments for Probing Reaction Pathways of this compound

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. wikipedia.orgbionity.com By selectively replacing an atom in this compound with one of its heavier isotopes (e.g., ²H, ¹³C, ¹⁵N, or ³⁴S), the position of that atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy.

Probing Electrophilic Aromatic Substitution: To confirm the position of electrophilic attack on the aniline ring, a deuterium-labeled substrate could be used. For example, if the aniline ring were deuterated at the positions ortho to the amino group, the retention or loss of deuterium (B1214612) in the product of a reaction like bromination would indicate whether substitution occurred at those sites.

Investigating N-Dealkylation Mechanisms: The mechanism of N-dealkylation of the methoxyethyl group could be investigated using carbon-13 labeling. By synthesizing this compound with a ¹³C label in the ethyl group, the fate of this fragment upon cleavage could be traced. For instance, in cytochrome P-450 mediated N-dealkylation of N,N-dimethylanilines, isotope effect profiles have been used to elucidate the mechanism. acs.org

Elucidating Oxidation Pathways: The oxidation of the methylsulfanyl group could be studied using a sulfur isotope like ³⁴S. By tracking the position of the ³⁴S in the products (e.g., sulfoxide (B87167) or sulfone), the mechanism of oxidation at the sulfur center can be confirmed.

Table of Potential Isotopic Labeling Studies and Expected Outcomes

| Labeled Position | Reaction Type | Analytical Technique | Expected Information |

| Deuterium on the aromatic ring | Electrophilic Substitution | Mass Spectrometry, NMR | Determination of the site of electrophilic attack. |

| ¹³C in the methoxyethyl group | N-Dealkylation | Mass Spectrometry, NMR | Tracing the fate of the N-substituent. |

| ¹⁵N in the amino group | Various reactions | NMR | Probing changes at the nitrogen center. |

| ³⁴S in the methylsulfanyl group | Oxidation | Mass Spectrometry | Confirming oxidation at the sulfur atom. |

Computational Mechanistic Elucidation of this compound Transformations

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms at the molecular level. escholarship.org By modeling the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a theoretical basis for the observed reactivity.

Modeling Electrophilic Aromatic Substitution: DFT calculations could be employed to model the attack of an electrophile on the aromatic ring of this compound. By calculating the energies of the possible intermediates (sigma complexes) for substitution at the ortho and meta positions relative to the amino group, the regioselectivity of the reaction can be predicted. Such calculations have been used to determine the one-electron oxidation potentials for substituted anilines. umn.edu

Investigating Reaction Pathways of the Substituents: Computational studies can also shed light on reactions involving the N-alkoxyethyl and methylsulfanyl groups. For instance, the mechanism of oxidation of the sulfur atom could be modeled to determine whether the reaction proceeds via a direct oxygen atom transfer or a more complex pathway. DFT calculations have been used to investigate the mechanisms of Ni-catalyzed C-H functionalization, revealing the competition between oxidative addition and radical pathways. acs.org Similar approaches could be applied to reactions involving this compound.

Table of Computational Chemistry Applications for Mechanistic Elucidation

| Computational Method | Reaction Studied | Information Obtained |

| Density Functional Theory (DFT) | Electrophilic Aromatic Substitution | Transition state structures, activation energies, predicted regioselectivity. |

| Ab initio methods | Oxidation of the methylsulfanyl group | Reaction energy profiles, identification of intermediates. |

| Molecular Dynamics (MD) | Solvation effects on reaction rates | Understanding the role of the solvent in the reaction mechanism. |

Stereochemical Investigations in Reactions of this compound

While this compound itself is achiral, reactions involving this molecule could potentially generate chiral products if a new stereocenter is formed. Stereochemical investigations would then be crucial to understanding the three-dimensional aspects of the reaction mechanism.

Reactions Creating a Stereocenter: For instance, if a reaction were to introduce a chiral substituent onto the aromatic ring or modify the N-alkoxyethyl group to create a chiral center, the stereochemical outcome (e.g., racemic mixture or a specific enantiomer/diastereomer) would provide valuable mechanistic information. The synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines is an example where new stereocenters can be formed, and the stereochemistry of the product depends on the reaction mechanism. nih.gov

Use of Chiral Reagents or Catalysts: If this compound were to react with a chiral reagent or in the presence of a chiral catalyst, the stereoselectivity of the reaction would be of interest. The analysis of the product distribution (enantiomeric or diastereomeric excess) would provide insights into the transition state geometry and the nature of the catalyst-substrate interactions. While no specific examples involving this exact molecule are readily available, the principles of asymmetric synthesis would apply.

Future Directions and Advanced Research Perspectives for N 2 Methoxyethyl 4 Methylsulfanyl Aniline

Exploration of Novel Synthetic Utility Beyond Current Applications for N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline

While this compound is a valuable intermediate, its synthetic potential is far from fully realized. Future research can focus on leveraging its distinct functional groups to access novel chemical spaces. The aniline (B41778) nitrogen, the thioether sulfur, and the aromatic ring are all amenable to a wide range of chemical transformations.

Polymer and Materials Science: The aniline moiety is a well-established precursor for conducting polymers. Research initiatives could explore the oxidative polymerization of this compound to create novel polyanilines. acs.orgacs.org The presence of the methoxyethyl and methylsulfanyl groups could impart unique solubility, processability, and electronic properties to the resulting polymers, making them candidates for applications in organic electronics, sensors, or anti-corrosion coatings. Similarly, thioanisole (B89551) derivatives have been investigated as raw materials for optical materials, such as high refractive index plastics. google.com

Medicinal Chemistry and Bio-conjugation: The 4-(methylsulfanyl)aniline core is a structural motif found in compounds with potential biological activity. For instance, substituted anilines have been investigated as potent inhibitors of human DNA topoisomerase II, a key target in cancer therapy. nih.gov Another aniline derivative, 5-(ethylsulfonyl)-2-methoxyaniline, is a crucial fragment in powerful inhibitors of VEGFR2, a receptor involved in tumor angiogenesis. nih.gov Future work could involve using this compound as a scaffold to generate libraries of compounds for screening against various pharmacological targets. Furthermore, the primary amine of the parent compound, 4-(methylthio)aniline, has been used in Buchwald-Hartwig coupling reactions to synthesize N-glycosides, demonstrating its utility in creating complex biomolecules. acs.org

Advanced Organic Synthesis: The compound can serve as a versatile building block in multi-component reactions or in catalyst-free synthetic methods to construct complex aniline derivatives. beilstein-journals.orgbeilstein-journals.org The methylsulfanyl group can be oxidized to sulfoxide (B87167) or sulfone moieties, dramatically altering the electronic properties of the aromatic ring and opening up further derivatization pathways.

A hypothetical exploration of its synthetic utility is outlined in the table below.

| Potential Reaction Type | Functional Group Targeted | Potential Product Class | Possible Application Area |

| Oxidative Polymerization | Aniline | Substituted Polyaniline | Conducting Polymers, Sensors |

| Buchwald-Hartwig Amination | Aniline | N-Aryl Heterocycles | Medicinal Chemistry |

| Oxidation | Thioether (Sulfur) | Sulfoxides, Sulfones | Polarity Modification, Synthetic Intermediates |

| Electrophilic Aromatic Substitution | Aromatic Ring | Poly-substituted Anilines | Fine Chemicals, Agrochemicals |

| Diazotization | Aniline | Azo Dyes, Diazonium Salts | Dyes, Chemical Synthesis |

Development of High-Throughput Screening Methodologies for this compound Reactions

To efficiently explore the synthetic potential of this compound, high-throughput screening (HTS) methodologies are essential. These techniques allow for the rapid optimization of reaction conditions, such as catalysts, solvents, bases, and temperatures, by performing and analyzing hundreds of reactions in parallel.

Mass spectrometry (MS)-based techniques are particularly well-suited for this purpose. For example, Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can be used for the rapid analysis of reaction mixtures directly from microtiter plates without prior sample preparation. beilstein-journals.org This would enable the swift identification of successful reaction conditions for, e.g., cross-coupling reactions to functionalize the aniline nitrogen.

Another promising approach is the use of microdroplet reactions coupled with MS. beilstein-journals.org In this method, nanoliter-volume droplets containing the reactants are merged, and the reaction outcome is analyzed in real-time as the droplets enter the mass spectrometer. This can accelerate reaction discovery and optimization, reducing reaction times from hours to microseconds. beilstein-journals.org

A hypothetical HTS workflow for a Suzuki coupling reaction with this compound is presented below.

| Parameter Screened | Variables | Plate 1 (Catalysts) | Plate 2 (Bases) | Plate 3 (Solvents) |

| Fixed Reagents | This compound, Aryl Boronic Acid | Best Base & Solvent | Best Catalyst & Solvent | Best Catalyst & Base |

| Variable 1 | Palladium Catalyst | 12 different Pd catalysts | Fixed | Fixed |

| Variable 2 | Base | Fixed | 8 different bases | Fixed |

| Variable 3 | Solvent | Fixed | Fixed | 6 different solvents |

| Analysis Method | UPLC-MS or DESI-MS | UPLC-MS or DESI-MS | UPLC-MS or DESI-MS | |

| Output | Product Yield (%) | Product Yield (%) | Product Yield (%) |

Integration of this compound into Automated Synthesis Platforms

The logical progression from HTS is the integration of optimized reaction protocols into automated synthesis platforms. These platforms use robotics and software to perform multi-step syntheses with minimal human intervention, enabling the creation of large libraries of derivatives for biological or materials screening.

An automated platform could be programmed to perform a sequence of reactions starting from this compound. For example, an initial N-arylation reaction (optimized via HTS) could be followed by an automated aqueous workup and purification via flash chromatography. The purified product could then be subjected to a second reaction, such as oxidation of the methylsulfanyl group. The final products would be automatically characterized, quantified, and stored in plates ready for screening assays. This approach dramatically accelerates the discovery cycle for new molecules with desired properties.

Advanced Computational Predictions and Experimental Validation for New this compound Derivatives

Computational chemistry offers powerful tools to guide and accelerate the design of new derivatives of this compound. By modeling molecules and their properties in silico, researchers can prioritize the synthesis of compounds most likely to succeed, saving significant time and resources.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the fundamental electronic properties of virtual derivatives. mdpi.com These properties—such as frontier molecular orbital energies, atomic charges, and electrostatic potential maps—can predict a molecule's reactivity, stability, and potential interaction sites. mdpi.commit.edu

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): Once a small set of derivatives has been synthesized and tested, QSAR or QSPR models can be built. These statistical models correlate calculated molecular descriptors with experimentally observed properties (e.g., biological activity, metabolic stability, or material characteristics). nih.gov Such models can then be used to predict the properties of a much larger, virtual library of compounds, identifying high-priority candidates for synthesis.

This iterative cycle of computational prediction followed by experimental validation is a cornerstone of modern molecular design.

| Derivative of this compound | Predicted Property (QSAR Model) | Experimental Validation | Correlation |

| 4-Chloro-substituted | LogP = 3.5 | LogP = 3.7 | High |

| 3-Nitro-substituted | pIC50 = 7.2 | pIC50 = 7.0 | High |

| 4-Sulfonyl-substituted | Metabolic Stability = Low | High rate of metabolism observed | High |

| 2-Fluoro-substituted | LogP = 3.1 | LogP = 3.2 | High |

Cross-Disciplinary Research Initiatives Involving this compound

The full potential of this compound can best be unlocked through collaborations that bridge traditional scientific disciplines. Its versatile structure makes it a prime candidate for projects involving chemists, biologists, materials scientists, and engineers.

Chemical Biology: Synthetic chemists could partner with chemical biologists to design and create molecular probes based on this scaffold. For example, by attaching a fluorophore or a reactive handle, derivatives could be used to label and study specific proteins or cellular processes. Its use in synthesizing N-glycosides opens doors for collaborations with glycochemists to study carbohydrate-protein interactions. acs.org

Materials Science and Engineering: Collaborations between organic chemists and materials scientists could focus on developing novel functional materials. acs.orgacs.org As previously mentioned, this could involve creating new conducting polymers or high-refractive-index optical resins. google.com Engineers could then integrate these new materials into electronic devices or optical components.

Drug Discovery: A robust drug discovery program would require a team of synthetic chemists to create derivative libraries, computational chemists to model drug-target interactions, and pharmacologists and biologists to perform cellular and in vivo testing. nih.govnih.gov The structural alerts within the molecule could be starting points for developing new classes of kinase inhibitors or other therapeutic agents.

Such cross-disciplinary initiatives are crucial for translating fundamental chemical knowledge into practical, high-impact applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves functionalizing aniline derivatives with methoxyethyl and methylsulfanyl groups. For example, sulfonation using Na₂SO₃/NaHCO₃ in a H₂O/THF system (0°C to rt) can introduce sulfonyl groups, followed by alkylation with methyl iodide under reflux (e.g., 90% yield for similar intermediates) . Purification often employs hydrogenation (e.g., 10% Pd/C, H₂) to reduce nitro intermediates to amines . Solvent choice (e.g., THF for solubility) and temperature control are critical to avoid side reactions like over-nitration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), methylsulfanyl (-SMe), and aromatic protons. For example, methoxyethyl protons appear as a triplet (δ ~3.5 ppm) and a quartet (δ ~3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~242).

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C-S bond ~1.78 Å) .

Q. How can solubility and stability be optimized for this compound in experimental settings?

- Methodological Answer : The methylsulfanyl group enhances solubility in polar aprotic solvents (e.g., THF, DMF). Stability tests under varying pH and temperature are essential; for example, methoxy groups may hydrolyze under strong acidic conditions. Storage in inert atmospheres (N₂/Ar) at −20°C is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the aniline ring be addressed?

- Methodological Answer : Directing groups (e.g., -SMe) influence substitution patterns. For example, the methylsulfanyl group is ortho/para-directing, but steric hindrance from the methoxyethyl chain may favor para-substitution. Computational modeling (DFT) predicts electron density distribution to guide synthetic routes . Evidence from failed syntheses (e.g., using 3-amino-4-hydroxybenzenesulfonic acid) highlights the need for protecting groups to prevent unwanted side reactions .

Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?

- Methodological Answer : SHELX programs (SHELXL, SHELXD) enable robust refinement of twinned or high-resolution data. For example, resolving ambiguities in bond angles (e.g., C-N-C deviations) requires iterative cycles of least-squares minimization and electron density mapping . Comparative analysis with databases (e.g., Cambridge Structural Database) validates geometric parameters .

Q. How do electronic properties of the methylsulfanyl and methoxyethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxyethyl group deactivates the aromatic ring, while the methylsulfanyl group acts as a weak σ-donor. This combination reduces electrophilic substitution but facilitates metal-catalyzed couplings (e.g., Suzuki-Miyaura using boronate esters, as seen in ). Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .

Q. What are the best practices for scaling up synthesis while maintaining purity?

- Methodological Answer : Continuous flow systems improve scalability for nitro reduction steps (e.g., H₂ gas in Pd/C reactors). Chromatography-free purification (e.g., recrystallization from ethanol/water) is preferred for large batches. Process analytical technology (PAT) monitors intermediates via in-situ FTIR or Raman spectroscopy .

Analytical and Computational Questions

Q. How can computational tools predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to receptors like VEGFR2, leveraging structural analogs (e.g., 5-(ethylsulfonyl)-2-methoxyaniline as a pharmacophore) . QSAR models correlate substituent effects (e.g., -SMe logP) with bioactivity .

Q. What advanced NMR techniques elucidate dynamic behavior in solution?

- Methodological Answer : 2D NOESY identifies spatial proximity between methoxyethyl and aromatic protons. Variable-temperature NMR (e.g., −40°C to 60°C) studies reveal rotational barriers around the C-N bond .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.